molecular formula C18H21Cl3N2O2S B5016673 N,3-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine

N,3-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine

Cat. No.: B5016673
M. Wt: 435.8 g/mol
InChI Key: JGNUTSMIXPTDHH-FBMGVBCBSA-N
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Description

N,3-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine typically involves multiple steps, including the formation of the cyclohexan-1-amine core, followed by the introduction of the trichloro, nitro, and phenylsulfanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N,3-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of nitro groups or the reduction of double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro or phenylsulfanyl derivatives, while reduction can produce amines or alkanes.

Scientific Research Applications

N,3-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research may focus on its potential use in drug development, particularly for conditions where its unique structure could provide therapeutic benefits.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexan-1-amine derivatives with different substituents, such as:

  • N,N-dimethylcyclohexan-1-amine
  • N,N-dimethyl-1-cyclohexen-1-amine

Uniqueness

What sets N,3-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,3-dimethyl-N-[(1E)-3,4,4-trichloro-2-nitro-1-phenylsulfanylbuta-1,3-dienyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl3N2O2S/c1-12-7-6-8-13(11-12)22(2)18(26-14-9-4-3-5-10-14)16(23(24)25)15(19)17(20)21/h3-5,9-10,12-13H,6-8,11H2,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNUTSMIXPTDHH-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N(C)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCC(C1)N(C)/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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